molecular formula C15H19BrO3 B8003844 7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester

7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester

Cat. No.: B8003844
M. Wt: 327.21 g/mol
InChI Key: GRAZQHDUWJXUQB-UVTDQMKNSA-N
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Description

7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester is an organic compound with the molecular formula C15H19BrO3. It is characterized by the presence of a benzyloxy group, a bromine atom, and a hept-2-enoic acid methyl ester moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

The synthesis of 7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under mild conditions.

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The benzyloxy group can interact with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding interactions. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Similar compounds to 7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester include:

Properties

IUPAC Name

methyl (Z)-2-bromo-7-phenylmethoxyhept-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrO3/c1-18-15(17)14(16)10-6-3-7-11-19-12-13-8-4-2-5-9-13/h2,4-5,8-10H,3,6-7,11-12H2,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAZQHDUWJXUQB-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CCCCCOCC1=CC=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/CCCCOCC1=CC=CC=C1)/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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